molecular formula C9H14O4 B1267311 3-(Methoxycarbonyl)cyclohexanecarboxylic acid CAS No. 25090-39-5

3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B1267311
CAS No.: 25090-39-5
M. Wt: 186.2 g/mol
InChI Key: PODOUIALODEQFA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₄. It is a derivative of cyclohexane, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. One common method is the reaction of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Methoxycarbonyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclohexane ring.

Properties

IUPAC Name

3-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODOUIALODEQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947951
Record name 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-39-5
Record name 1, monomethyl ester
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexanedicarboxylic acid (10 g, 58 mmol) in MeOH (50 mL) was added conc. H2SO4 (2 mL). Then the mixture was stirred at room temperature for 4 hrs. The mixture was concentrated under reduced pressure, and then partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with brine, dried over Na2SO4, and evaporated to give dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil (11.6 g, yield; quant.). To a solution of dimethyl 1,3-cyclohexanedicarboxylate (11.6 g, 57.9 mmol) in MeOH (58 mL) was added a 1N NaOH solution (58 mL) dropwise over 1 hr at 0° C. The resulting mixture was stirred at 0° C. for 0.5 hrs, and at room temperature for 2 hrs. The mixture was concentrated under reduced pressure, and the residual solution was partitioned between ethyl acetate and water. The aqueous phase was separated, acidified with conc. HCl (15 mL), saturated with NaCl, and then extracted with ethyl acetate. The extract was dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(methoxycarbonyl)cyclohexanecarboxylic acid as a colorless oil (6.16 g, yield; 57%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

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